molecular formula C10H21NO B1459216 3-Cyclopentyl-3-ethoxypropan-1-amine CAS No. 1375474-76-2

3-Cyclopentyl-3-ethoxypropan-1-amine

Cat. No. B1459216
CAS RN: 1375474-76-2
M. Wt: 171.28 g/mol
InChI Key: QFVYSRYGSVZTKF-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3-ethoxypropan-1-amine (CEPA) is an organic compound belonging to the family of heterocyclic amines. It is a colorless liquid at room temperature and is used in a variety of scientific and industrial applications. CEPA has a wide range of applications in organic synthesis, industrial applications, and biomedical research. It is a versatile molecule with a variety of properties that make it useful for a variety of applications.

Scientific Research Applications

Microwave-Initiated Hydroamination

The compound's involvement in microwave-initiated hydroamination reactions of 2-ethoxypropenal with secondary amines, such as cycloaliphatic amines, has been demonstrated. These reactions are accelerated significantly under microwave irradiation and in the presence of water, revealing important insights into the regioselectivity and reaction dynamics (Keiko, Verochkina, & Larina, 2011).

Enantioselective Organocatalysis

3-Cyclopentyl-3-ethoxypropan-1-amine is used in the enantioselective organocatalytic desymmetrization of cyclopentene-1,3-diones, a process essential for synthesizing enantioenriched chiral cyclopentenyl amines. This method highlights the compound's role in creating complex molecular structures with significant stereoselectivity (Liang, Zhou, Zheng, & Wang, 2019).

Thermodynamic Studies

Research on the excess partial molar enthalpies of 3-ethoxypropan-1-amine in water at 298.15 K has provided valuable data on molecular interactions and the effects of chain length in composition domains. This study is crucial for understanding the thermodynamic behavior of such compounds in aqueous solutions (Moita, Santos, Nobre, & Lampreia, 2018).

Amine-Amide Reaction Mechanisms

Understanding the mechanism of amide formation involving carbodiimide in aqueous media is another area where 3-cyclopentyl-3-ethoxypropan-1-amine is relevant. Studies on this subject help elucidate the chemical pathways and conditions favoring such reactions, which are significant in various biochemical and medicinal contexts (Nakajima & Ikada, 1995).

Synthetic Applications

The compound is utilized in synthetic chemistry, particularly in the enantioselective synthesis of compounds like serotonin/norepinephrine reuptake inhibitors, demonstrating its potential in medicinal chemistry (Lifchits & Charette, 2008).

properties

IUPAC Name

3-cyclopentyl-3-ethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-12-10(7-8-11)9-5-3-4-6-9/h9-10H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVYSRYGSVZTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-3-ethoxypropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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